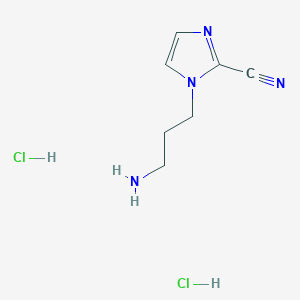

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is a chemical compound with the CAS Number: 2241141-58-0 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Synthesis Analysis

The synthesis of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride involves the use of 1-(3-Aminopropyl)imidazole, which is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .Molecular Structure Analysis

The molecular weight of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is 223.1 . The InChI key and IUPAC name can be found in the properties section of the product’s information . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .It is stored at room temperature . The density of the related compound 1-(3-Aminopropyl)imidazole is 1.049 g/mL at 25 C (lit.) and its refractive index is n20/D 1.519 (lit.) .

Scientific Research Applications

pH-Sensitive Polymers

1-(3-Aminopropyl)imidazole-2-carbonitrile dihydrochloride is commonly employed in the synthesis of pH-sensitive polyaspartamide derivatives. These polymers exhibit responsiveness to changes in pH, making them valuable for drug delivery systems, controlled release, and other biomedical applications .

Amphiphilic Polymers

The compound is also utilized in the preparation of pH-sensitive amphiphilic polymers. By grafting 1-(3-Aminopropyl)imidazole-2-carbonitrile onto polymer backbones, researchers can create amphiphilic structures with varying degrees of octaceylamine (C18) substitution. These amphiphilic polymers find applications in areas such as surfactants, micelles, and self-assembling materials .

Drug Delivery Systems

Due to its pH sensitivity, 1-(3-Aminopropyl)imidazole-2-carbonitrile dihydrochloride can be incorporated into drug carriers or nanoparticles. These systems can release drugs selectively in response to changes in the local pH environment (e.g., acidic tumor microenvironments). Such targeted drug delivery enhances therapeutic efficacy while minimizing side effects .

Catalysis

Imidazole derivatives often exhibit catalytic properties. Researchers have explored the potential of 1-(3-Aminopropyl)imidazole-2-carbonitrile dihydrochloride as a catalyst in organic reactions. Its unique structure may enable specific transformations, although further studies are needed to fully understand its catalytic capabilities .

Coordination Chemistry

Imidazole compounds can form coordination complexes with metal ions. Researchers investigate the coordination behavior of 1-(3-Aminopropyl)imidazole-2-carbonitrile dihydrochloride with various metals. These complexes may have applications in materials science, catalysis, or even bioinorganic chemistry .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Imidazole-based compounds like EN300-6477514 can participate in hydrogen bonding, π-π stacking, and other supramolecular interactions. Researchers explore their use in designing functional materials, sensors, and molecular recognition systems .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

1-(3-aminopropyl)imidazole-2-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-2-1-4-11-5-3-10-7(11)6-9;;/h3,5H,1-2,4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZTZTLNBYWUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C#N)CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)

![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)

![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)

![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)

![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2396140.png)

![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)